molecular formula C12H11NO2S B2826685 2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole CAS No. 2411266-37-8

2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole

Cat. No.: B2826685
CAS No.: 2411266-37-8
M. Wt: 233.29
InChI Key: SADUTKPALZNVIL-UHFFFAOYSA-N
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Description

2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole ( 2408964-45-2) is a synthetic organic compound with a molecular formula of C 12 H 11 NO 2 S and a molecular weight of 233.29 g/mol. This molecule features a 1,3-thiazole heterocycle, a five-membered aromatic ring known for its stability and significant presence in pharmacologically active compounds . The structure is further functionalized with an epoxide (oxirane) group, providing a versatile and reactive handle for further synthetic manipulation, making it a valuable intermediate in medicinal chemistry and drug discovery. The primary research value of this compound lies in its potential as a key building block for the development of novel bioactive molecules. The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticonvulsant properties . The presence of the epoxide moiety allows researchers to easily ring-open the group with various nucleophiles, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Its application is strictly for research purposes in laboratory settings, including use as a synthetic intermediate, in target identification, and in hit-to-lead optimization campaigns. This product is intended for use by qualified researchers in a controlled laboratory environment. It is provided "For Research Use Only". It is not intended for use in humans, animals, or as a diagnostic agent, and must not be used for any drug, household, food, or other personal applications.

Properties

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-4-11(15-8-9-7-14-9)10(3-1)12-13-5-6-16-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADUTKPALZNVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole typically involves the reaction of 2-(2-hydroxyphenyl)-1,3-thiazole with epichlorohydrin. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: The thiazole ring can be reduced under specific conditions to form thiazolidines.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Thiazolidines: Formed from the reduction of the thiazole ring.

    Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a tetrahydroquinazoline framework, which is known for its biological activity. Its molecular formula is C19H22ClN3O3SC_{19}H_{22}ClN_3O_3S, with a molecular weight of approximately 396.9 g/mol. The presence of the chlorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 3-(3-{[(2-chlorophenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Research suggests that the compound may inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can block signals that promote tumor growth.
  • Case Study : In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis (programmed cell death) in malignant cells while sparing normal cells. This selectivity is vital for reducing side effects in cancer treatments.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary tests show effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Potential Applications : Given the rise of antibiotic-resistant bacteria, compounds like methyl 3-(3-{[(2-chlorophenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate could provide alternative therapeutic options.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for its development as a drug:

  • Bioavailability : Studies indicate that modifications to the compound's structure can enhance its solubility and bioavailability.
  • Toxicity Profiles : Toxicological assessments are ongoing to determine safe dosage levels and potential side effects. Initial findings suggest that it has a favorable safety profile compared to existing treatments.

Future Research Directions

Further research is necessary to fully explore the potential of methyl 3-(3-{[(2-chlorophenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate:

  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.
  • Structural Modifications : Investigating analogs of the compound to improve potency and reduce toxicity.
  • Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance overall treatment efficacy.

Mechanism of Action

The mechanism of action of 2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole involves its interaction with various molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The thiazole ring can interact with specific receptors or enzymes, modulating their activity. These interactions can result in various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs vary in substituents on the phenyl ring, thiazole core, or linker groups. Examples include:

Compound Name Structural Features Key Modifications vs. Target Compound Reference
EMAC2067 4-Nitrophenyl, hydrazinyl linker Replaces epoxide with nitro group
9c (from ) 4-Bromophenyl, triazole-acetamide substituent Lacks epoxide; adds bromine and acetamide
2-Acetylthiazole Acetyl group on thiazole Simplified structure; no phenyl-epoxide
4-(Trifluoromethyl)phenyl thiazole Trifluoromethylphenyl, chloromethyl group Adds electron-withdrawing CF₃ group
CPTH2 (from ) Hydrazinyl-thiazole Focus on hydrazine moiety for HAT inhibition
  • Epoxide vs. Non-Epoxide Linkers: The target compound’s oxiran group is rare in the evidence. Most analogs use methoxy, acetamide, or hydrazine linkers.
  • Substituent Effects : Halogenated phenyl groups (e.g., 4-bromo in 9c) improve antitumor activity compared to methoxy or methyl groups, likely due to enhanced lipophilicity and steric effects .

Pharmacological Activity

  • Antitumor Activity: 2-(2-Hydrazinyl)-1,3-thiazoles (e.g., CPTH2) inhibit histone acetyltransferases (HATs), inducing cell cycle arrest and mitochondrial depolarization .
  • Enzyme Inhibition :
    • Thiazoles with trifluoromethylphenyl groups (e.g., ) exhibit π-π interactions with acetylcholinesterase (AChE), comparable to donepezil .
    • Pyrazole and thiophene analogs of thiazoles () show reduced enzymatic activity, emphasizing the importance of the thiazole core .
  • Antimicrobial Activity :
    • Cyclohexylidene hydrazinyl thiazoles () demonstrate broad-spectrum antibacterial and antifungal effects, linked to their ability to disrupt microbial membranes .

Structure-Activity Relationships (SAR)

  • Heterocycle Core : Thiazole > thiophene > pyrazole in potency for BCATm inhibition () .
  • Substituent Position : 4′-Halogenation on phenyl rings (e.g., 4′-Br in 9c) enhances antitumor activity vs. 4′-methoxy or methyl groups .

Biological Activity

The compound 2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, with many derivatives exhibiting significant pharmacological properties. This article focuses on the biological activity of this specific compound, synthesizing findings from recent research studies and case analyses.

Structure and Properties

The structure of this compound combines an oxirane ring with a thiazole moiety, potentially enhancing its biological activity through various mechanisms. The presence of the methoxy group on the phenyl ring can influence the compound's lipophilicity and electronic properties, which are critical for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives exhibited IC50 values as low as 0.57 µM against HL-60 leukemia cells, while maintaining selectivity over normal human keratinocytes, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHL-60 (Leukemia)0.57>50
Compound BMCF7 (Breast Cancer)1.61>40
Compound CA-431 (Carcinoma)1.98>30

Antimicrobial Activity

Thiazole derivatives also exhibit antimicrobial properties. Research indicates that compounds containing the thiazole scaffold demonstrate activity against various bacterial strains and fungi. For instance, certain derivatives were effective against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (mM)
Compound DC. albicans4.00
Compound ES. aureus3.92
Compound FE. coli4.23

The mechanisms through which thiazole derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many thiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, disrupting replication processes.
  • Induction of Apoptosis : Thiazoles may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Cytotoxicity Evaluation

In a comparative study, a series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications on the thiazole ring significantly impacted their activity profiles, with some compounds outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiazole derivatives revealed that specific substitutions on the thiazole ring enhanced antimicrobial efficacy against resistant strains of bacteria and fungi . This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole derivatives?

Methodological Answer:

  • Synthesis typically involves coupling oxirane-containing precursors (e.g., oxiran-2-ylmethanol) with functionalized thiazole intermediates under basic conditions (e.g., potassium carbonate in DMF at 80–100°C) .
  • Key steps include nucleophilic substitution at the thiazole’s reactive positions and epoxide ring-opening reactions. Monitor reaction progress via TLC and confirm purity through melting point analysis and elemental composition (C/H/N/S) matching .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the presence of the oxiran-2-ylmethoxy group (e.g., epoxy protons at δ 3.1–4.0 ppm) and thiazole aromatic protons (δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify characteristic epoxy C-O-C stretching (~1250 cm⁻¹) and thiazole C=N/C-S vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How can contradictions in spectral or elemental analysis data be resolved during characterization?

Methodological Answer:

  • Elemental Analysis : Reconcile discrepancies between calculated and experimental values by repeating combustion analysis under controlled conditions (e.g., oxygen-free environment) to avoid oxidation artifacts .
  • Spectral Ambiguities : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm regiochemistry. For example, HMBC correlations can clarify connectivity between the oxiran-2-ylmethoxy group and the phenyl ring .

Q. What strategies are effective for evaluating the biological activity of this compound in drug discovery?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). Prioritize docking poses where the oxirane group participates in covalent bonding with catalytic residues (e.g., serine hydrolases) .
  • In Vitro Assays : Test antimicrobial activity via microbroth dilution (MIC determination) against Gram-positive/negative strains. Correlate activity with substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .

Q. How can solvent-free synthesis improve sustainability while maintaining high yields?

Methodological Answer:

  • Green Chemistry : Adopt solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H), which achieves >90% yield by reducing side reactions and simplifying purification .
  • Microwave Assistance : Accelerate reaction kinetics (e.g., 30 minutes vs. 12 hours) while retaining selectivity, as demonstrated for analogous thiazole-epoxide hybrids .

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